![molecular formula C13H9FN2O B14594833 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-63-6](/img/structure/B14594833.png)
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a chemical compound that belongs to the class of oxazolo[4,5-b]pyridines. . The presence of both fluorine and methyl groups in the phenyl ring enhances its chemical properties, making it a compound of interest for various scientific research applications.
Preparation Methods
The synthesis of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 3-fluoro-2-methylphenylamine with appropriate reagents to form the oxazolo[4,5-b]pyridine ring system. One common method involves the cyclization of the amine with a suitable carboxylic acid derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reaction.
Chemical Reactions Analysis
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to bacterial enzymes, inhibiting their activity and leading to the death of bacterial cells . The presence of the fluorine atom enhances its binding affinity to the target enzymes, making it a potent antimicrobial agent.
Comparison with Similar Compounds
2-(3-Fluoro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can be compared with other oxazolo[4,5-b]pyridine derivatives, such as:
2-(3-Iodophenyl)[1,3]oxazolo[4,5-b]pyridine: This compound has an iodine atom instead of a fluorine atom, which affects its chemical reactivity and biological activity.
5-Methyloxazolo[3,2-a]pyridinium salts: These compounds have different substitution patterns and exhibit unique chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60772-63-6 |
|---|---|
Molecular Formula |
C13H9FN2O |
Molecular Weight |
228.22 g/mol |
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9FN2O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,1H3 |
InChI Key |
KOMDBOKGKXGLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=NC3=C(O2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
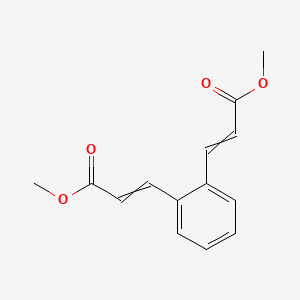
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
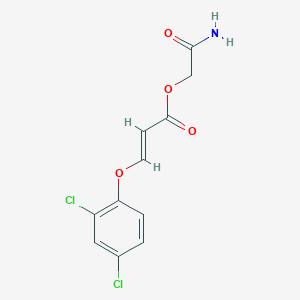
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)
![Methanone, [1-methyl-2-(1-pyrrolidinyl)-1H-inden-3-yl]phenyl-](/img/structure/B14594805.png)
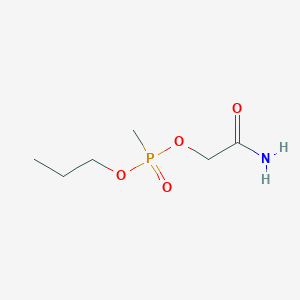
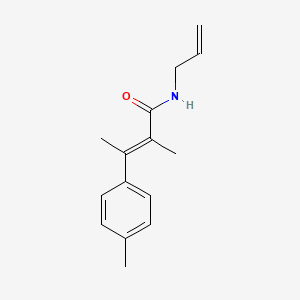
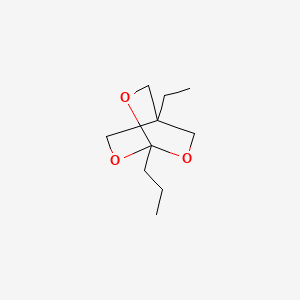
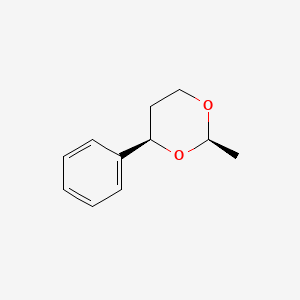
![Diethyl {chloro[(propan-2-yl)oxy]phosphanyl}propanedioate](/img/structure/B14594826.png)
![3-{[(Methylsulfanyl)carbonothioyl]amino}butanoic acid](/img/structure/B14594828.png)
